beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride
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Overview
Description
beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride: is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a beta-D-galactopyranoside moiety linked to a 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio group, with acetyl groups at positions 2, 3, 4, and 6, and a monohydrochloride salt form. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride typically involves multiple steps. One common approach is the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The acetal deprotection is then carried out using formic acid (98%) to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thio group.
Reduction: Reduction reactions can target the triazole ring or the acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deacetylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential antimicrobial, anticancer, and antifungal activities . It serves as a model compound to understand the interactions of glycosides with biological targets.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including their use as enzyme inhibitors and in drug delivery systems .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways . The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Alprazolam: A benzodiazepine with a triazole ring used for its anxiolytic properties.
Anastrozole: An aromatase inhibitor with a triazole ring used in cancer treatment.
Uniqueness: The uniqueness of beta-D-Galactopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride lies in its combination of a glycoside moiety with a triazole ring and multiple acetyl groups. This structure imparts specific biological activities and chemical reactivity that are distinct from other triazole-containing compounds .
Properties
CAS No. |
116509-60-5 |
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Molecular Formula |
C28H30ClN3O9S |
Molecular Weight |
620.1 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]oxan-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C28H29N3O9S.ClH/c1-16(32)36-15-22-23(37-17(2)33)24(38-18(3)34)25(39-19(4)35)27(40-22)41-28-30-29-26(20-11-7-5-8-12-20)31(28)21-13-9-6-10-14-21;/h5-14,22-25,27H,15H2,1-4H3;1H/t22-,23+,24+,25-,27+;/m1./s1 |
InChI Key |
BLPNDOJHFQOIBE-LPSPINEHSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C.Cl |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C.Cl |
Origin of Product |
United States |
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